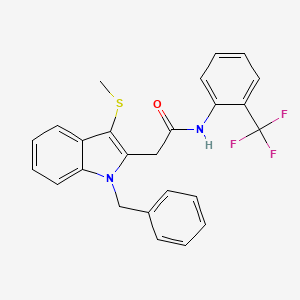![molecular formula C23H16BrNO3 B15026136 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B15026136.png)
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is a complex organic compound that features a benzofuran core substituted with a bromobenzoyl group and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate bromobenzoyl chloride under acidic conditions to form the benzofuran ring. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as aryl or alkyl groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . This inhibition reduces the production of pro-inflammatory cytokines and other signaling molecules, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a methyl group.
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and cancer makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H16BrNO3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-5-4-6-16(13-14)23(27)25-20-18-7-2-3-8-19(18)28-22(20)21(26)15-9-11-17(24)12-10-15/h2-13H,1H3,(H,25,27) |
Clave InChI |
JODFLCNCQCCHAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026062.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide](/img/structure/B15026080.png)
![ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B15026082.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026096.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026100.png)
![{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15026105.png)
![(3E)-3-({5-bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15026106.png)
![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026112.png)

![ethyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B15026126.png)
![(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15026131.png)
![2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B15026143.png)
![2-{2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazol-1-yl}-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15026153.png)
